molecular formula C21H17ClN2O3S B2434689 N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-90-4

N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2434689
CAS No.: 863004-90-4
M. Wt: 412.89
InChI Key: ZLHFWKVUNGSAIZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-14-7-9-15(10-8-14)23-20(25)13-24-16-4-1-2-6-18(16)28-19(12-21(24)26)17-5-3-11-27-17/h1-11,19H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFWKVUNGSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic compound with potential pharmacological applications. Its structural complexity includes a thiazepin ring, a furan moiety, and a chlorophenyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

  • Molecular Formula : C21H17ClN2O3S
  • Molecular Weight : 412.9 g/mol
  • CAS Number : 863004-90-4

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, thiazolidinone derivatives containing furan moieties have shown moderate to strong antiproliferative effects in various cancer cell lines. Notably:

  • Cell Lines Tested : Human leukemia cell lines demonstrated varying sensitivity to these compounds.
  • Mechanism of Action : The cytotoxicity was assessed using assays such as MTT and Trypan blue, revealing that electron-donating groups at specific positions on the aromatic ring enhance anticancer efficacy .

Case Study: Thiazolidinone Derivatives

A study synthesized several thiazolidinone derivatives and evaluated their anticancer effects:

  • Compounds 5e and 5f showed potent activity against leukemia cells.
  • Assays Used : LDH assay and flow cytometric analysis confirmed apoptosis induction in treated cells .

Antibacterial Activity

The antibacterial potential of compounds related to this compound has also been explored. Research has shown that derivatives with similar frameworks possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some synthesized compounds displayed MIC values as low as 3.91 mg/L against various bacterial strains.
  • Comparison with Standard Drugs : Certain compounds exhibited antibacterial activity comparable to traditional antibiotics like oxacillin and cefuroxime .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for bacterial survival and cancer cell proliferation .

Summary Table of Biological Activities

Activity TypeAssessed CompoundsKey Findings
AnticancerThiazolidinone DerivativesModerate to strong antiproliferative activity; apoptosis induction confirmed by assays
AntibacterialVarious DerivativesMIC as low as 3.91 mg/L; comparable to standard antibiotics

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The compound features a benzo[b][1,4]thiazepine core, which is known for its versatility in medicinal chemistry. The molecular formula is C20H18ClN3O3SC_{20}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 433.89 g/mol.

Key Functional Groups

  • Chlorobenzene : Enhances lipophilicity and biological activity.
  • Furan : Contributes to the compound's reactivity and potential biological interactions.
  • Thiazepine : Known for diverse pharmacological properties.

Anticancer Properties

Research indicates that derivatives of compounds containing the thiazolidinone framework exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the functional groups of thiazolidinones can significantly enhance their anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antiproliferative Activity

A study investigated the effects of thiazolidinone derivatives on human leukemia cell lines. The findings revealed that these compounds displayed dose-dependent antiproliferative activity, highlighting the importance of structural variations in enhancing biological efficacy .

Antimicrobial Effects

Compounds similar to this compound have shown promising antimicrobial activity against various pathogens. The presence of electron-withdrawing groups such as chlorine enhances their interaction with microbial targets .

Data Table: Antimicrobial Activity

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(4-chlorophenyl)...C. albicans8 µg/mL

Potential Use in Drug Development

Due to its structural complexity and biological activity, this compound is being explored for its potential as a lead compound in drug development for cancer and infectious diseases.

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